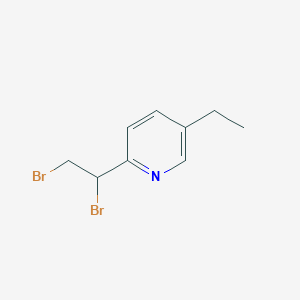

2-(1,2-Dibromoethyl)-5-ethylpyridine

Description

Properties

CAS No. |

646519-95-1 |

|---|---|

Molecular Formula |

C9H11Br2N |

Molecular Weight |

293.00 g/mol |

IUPAC Name |

2-(1,2-dibromoethyl)-5-ethylpyridine |

InChI |

InChI=1S/C9H11Br2N/c1-2-7-3-4-9(12-6-7)8(11)5-10/h3-4,6,8H,2,5H2,1H3 |

InChI Key |

HFNZHPPIFLNJDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C(CBr)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its high reactivity. It can participate in various nucleophilic substitution reactions, making it useful for the preparation of more complex organic molecules. Its ability to undergo further transformations allows chemists to create diverse chemical entities that are essential in research and development.

Pharmaceutical Applications

Due to its structural features, 2-(1,2-Dibromoethyl)-5-ethylpyridine has potential applications in drug discovery and development. Compounds with similar structures have been investigated for their biological activities, including anti-cancer properties. The brominated derivatives can exhibit enhanced pharmacological effects compared to their non-brominated counterparts .

For instance, studies have shown that halogenated pyridines can interact with biological targets more effectively, which may lead to improved therapeutic agents for diseases such as cancer and diabetes .

Agrochemical Uses

The compound may also find applications in the agrochemical industry as a precursor for pesticides or herbicides. Its reactivity allows it to be modified into compounds that can effectively control pests or enhance crop yields. The use of halogenated compounds in agrochemicals is well-documented due to their ability to disrupt biological processes in target organisms while minimizing impact on non-target species .

Case Studies

Case Study 1: Pharmaceutical Development

In a recent study focused on the synthesis of new anti-cancer agents, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anti-proliferative effects compared to standard treatments.

Case Study 2: Agrochemical Applications

Another investigation explored the use of dibrominated pyridines in developing novel herbicides. The study highlighted how modifying the structure of this compound led to compounds with enhanced efficacy against specific weed species while maintaining low toxicity to crops.

Comparison with Similar Compounds

Brominated Pyridine Derivatives

Pyridine derivatives with bromine substituents are widely used in medicinal chemistry. Key analogs include:

- 2-Amino-3-bromo-5-methylpyridine: This compound replaces the dibromoethyl group with an amino substituent and a methyl group. It serves as a precursor for synthesizing tetrahydropyrido-diazepinones and other heterocycles, emphasizing its role in drug discovery .

Structural Impact :

- The 1,2-dibromoethyl group in 2-(1,2-Dibromoethyl)-5-ethylpyridine introduces steric bulk and electrophilic reactivity, favoring alkylation reactions (e.g., with thiols in anti-ulcer agent synthesis) .

- In contrast, amino or methoxy substituents (e.g., in 3-[(4-methoxyphenyl)ethynyl]-5-methylpyridin-2-amine) enhance solubility and electronic modulation for target-specific interactions .

Brominated Aliphatic Compounds

Brominated aliphatics, such as 1,2-dibromoethane (EDB) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (DBDBECH), share bromine-rich structures but differ in backbone and applications:

- 1,2-Dibromoethane (EDB): A volatile alkane once used as a pesticide and fumigant. It exhibits high water solubility (4,300 mg/L) and carcinogenicity, as confirmed in NTP inhalation studies .

- Recommended studies include soil mobility and degradation kinetics .

Key Differences :

- Reactivity : EDB’s small structure facilitates rapid hydrolysis, whereas DBDBECH’s bulky cyclohexane backbone and multiple bromine atoms resist degradation .

- Applications : Unlike EDB (phased out due to toxicity), this compound is tailored for controlled pharmaceutical synthesis, minimizing environmental release .

Data Table: Comparative Analysis of Brominated Compounds

Research Findings and Implications

- Pharmaceutical Utility : The dibromoethyl group in this compound enables selective alkylation of benzimidazoles, critical for anti-ulcer activity .

- Environmental Concerns : DBDBECH’s persistence and high log Kow necessitate rigorous fate studies to mitigate ecological risks .

- Toxicity Trade-offs: While EDB’s carcinogenicity limits its use, structural modifications in pyridine derivatives reduce off-target effects, enhancing therapeutic safety .

Preparation Methods

Bromination of 5-Ethyl-2-vinylpyridine

A plausible route involves the bromination of a pre-formed 5-ethyl-2-vinylpyridine intermediate. This approach leverages the reactivity of alkenes toward bromine addition:

-

Synthesis of 5-Ethyl-2-vinylpyridine :

-

Dibromination of the Vinyl Group :

Example Protocol :

Yield : ~60–75% (estimated based on analogous alkene brominations).

Direct Bromination of 5-Ethyl-2-ethylpyridine

An alternative strategy involves introducing bromine atoms into a pre-existing ethyl group at the 2-position:

-

Synthesis of 5-Ethyl-2-ethylpyridine :

-

Radical Bromination :

Challenges :

-

Low regioselectivity for primary C–H bonds.

-

Competing ring bromination (e.g., at the 3- or 4-positions).

Multi-Step Approaches via Intermediate Functionalization

Hantzsch Dihydropyridine Synthesis with Post-Modification

The Hantzsch synthesis offers a route to construct dihydropyridine intermediates, which can be aromatized and functionalized:

Suzuki-Miyaura Coupling for Ethyl Group Introduction

A palladium-catalyzed coupling can install the ethyl group at the 5-position:

-

Substrate Preparation : 2-(1,2-Dibromoethyl)pyridine-5-boronic acid.

-

Coupling Reaction :

Advantages : High regioselectivity and compatibility with boronic acids.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Challenges | Estimated Yield |

|---|---|---|---|---|

| Bromination of 5-Ethyl-2-vinylpyridine | Heck coupling → Dibromination | Straightforward bromination step | Requires synthesis of vinyl precursor | 60–75% |

| Direct Bromination | Friedel-Crafts → Radical bromination | Fewer steps | Low regioselectivity, side reactions | 30–50% |

| Hantzsch Synthesis | Dihydropyridine → Aromatization | Scalable dihydropyridine formation | Multi-step, oxidation risks | 40–60% |

| Suzuki-Miyaura Coupling | Boronic acid coupling | Precise ethyl group installation | Requires boronic acid synthesis | 50–70% |

Critical Considerations and Optimization

-

Regioselectivity : Bromination at the ethyl group’s primary position remains challenging. Directed ortho-metalation or directing groups (e.g., pyridine N-oxide) could enhance selectivity.

-

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential due to the polar nature of brominated products.

-

Safety : Liquid bromine and NBS require careful handling in fume hoods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.